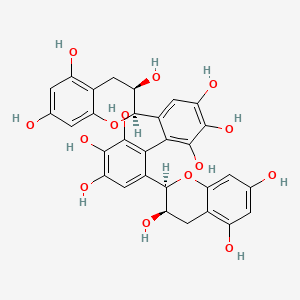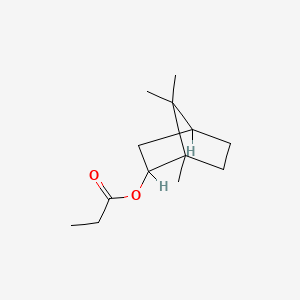
4-Diphenylacetoxy-n-methylpiperidine
Descripción general
Descripción
4-diphenylacetoxy-N-methylpiperidine is a carboxylic ester obtained by formal condensation of the carboxy group of diphenylacetic acid and the hydroxy group of 4-hydroxy-N-methylpiperidine. It has a role as a muscarinic antagonist. It is a carboxylic ester, a member of piperidines and a tertiary amino compound.
Aplicaciones Científicas De Investigación
X-ray Crystal Structure Analysis
The X-ray crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, a carbamate analogue of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP), reveals two conformers with different ester group orientations. This study provides insights into the molecular structure and possible interactions of 4-DAMP and its analogues, highlighting the importance of three-dimensional arrangements for high affinity and selectivity at muscarinic receptors (Barlow & Johnson, 1989).
Muscarinic Receptor Affinity
Research on the affinity of various compounds for postganglionic acetylcholine receptors includes analysis of 4-DAMP. The study emphasizes the relationship between chemical structure and receptor affinity, contributing to a deeper understanding of how 4-DAMP interacts with muscarinic receptors (Abramson et al., 1974).
Pharmacological Properties
Investigations into the pharmacological properties of a Drosophila muscarinic acetylcholine receptor (mAChR) expressed in COS-7 cells and Xenopus oocytes show that 4-DAMP effectively displaces N-[3H]methylscopolamine binding. This suggests a broad pharmacological resemblance of the Drosophila mAChR to vertebrate M1 and M3 mAChR subtypes, positioning 4-DAMP as a valuable tool for studying mAChR functions (Blake et al., 1993).
Selective Antagonism at Muscarinic Receptors
Further research explores 4-DAMP analogues for more selective antagonism at muscarinic M2-receptors. Although no compound showed greater selectivity than 4-DAMP, the study provides insights into structure-activity relationships and suggests potential avenues for developing more selective drugs (Barlow & Shepherd, 1986).
Receptor Binding Profiles
Studies on the binding of 4-DAMP to muscarinic receptors in various tissues like heart, ileum, and cerebral cortex help in understanding the subtype specificity of muscarinic antagonists. This aids in delineating the diverse physiological roles of muscarinic receptors and the potential therapeutic applications of 4-DAMP (Nilvebrant & Sparf, 1988).
Propiedades
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLMWCBEAXEKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diphenylacetoxy-n-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1207209.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1207214.png)









![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1207227.png)
